Lithiumiodid

Übersicht

Beschreibung

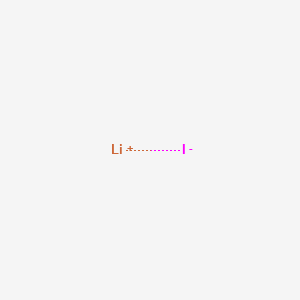

Lithium iodide (LiI) is a compound of lithium and iodine. When exposed to air, it becomes yellow in color due to the oxidation of iodide to iodine . It is widely used as an electrolyte additive in dye-sensitized solar cells and Li-S batteries, as it enables long cycle life .

Synthesis Analysis

Lithium iodide can be synthesized by combining lithium sulfide and strontium iodide . Another method involves reacting lithium hydroxide with hydroiodic acid . In the context of liquid-phase synthesis for a sulfide-based solid electrolyte, lithium iodide plays a dual role as a strong nucleophile and a major reactant source .Molecular Structure Analysis

Lithium iodide crystallizes in the NaCl motif . Its molecular formula is LiI, with an average mass of 133.846 Da and a monoisotopic mass of 133.920471 Da .Chemical Reactions Analysis

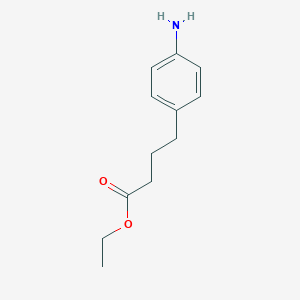

Lithium iodide can react with methyl esters to convert them to carboxylic acids . It also plays a role in the formation of lithium hydroxide in lithium-oxygen batteries .Physical And Chemical Properties Analysis

Lithium iodide is a white crystalline solid that turns yellow when exposed to air . It has a density of 4.076 g/cm³ (anhydrous) and a melting point of 469 °C . It is soluble in water, ethanol, propanol, ethanediol, and ammonia .Wissenschaftliche Forschungsanwendungen

Lithium-Sauerstoff-Batterien

Lithiumiodid spielt eine entscheidende Rolle in Lithium-Sauerstoff (Li-O2)-Batterien . Es hat sich gezeigt, dass das Anionen-Additiv this compound (LiI) die Zellchemie so einstellen kann, dass Lithiumhydroxid (LiOH) als Produkt gebildet wird und die Kinetik während des Ladevorgangs erleichtert wird . Dies macht Li-O2-Batterien zu einer potenziellen Alternative zu Lithium-Ionen-Batterien aufgrund ihrer hohen theoretischen Energiedichte .

Redox-Mediator in Li-Sauerstoff-Batterien

This compound wurde ausgiebig als Redox-Mediator untersucht, um das Ladepotenzial von Lithium-Sauerstoff (Li-O2)-Batterien zu reduzieren . Es beeinflusst die Reaktionschemie und -leistung von Lithium-Sauerstoff-Batterien .

Bildung von Lithiumhydroxid

Die Zugabe von Iodid zu Elektrolyten, die Wasser enthalten, fördert die Bildung von LiOOH·H2O, LiOH·H2O und LiOH auf Kosten von Li2O2 . Dieser Mechanismus der LiOH-Bildung in Gegenwart von LiI und H2O ist entscheidend bei der Entwicklung von LiI als Redox-Mediator für Li-O2-Batterien .

Festkörperelektrolyt für Hochtemperaturbatterien

This compound wird als Festkörperelektrolyt für Hochtemperaturbatterien verwendet . Diese Anwendung beruht auf seiner Fähigkeit, Lithiumionen zu leiten, was für das Funktionieren dieser Batterien unerlässlich ist .

Standard-Elektrolyt in künstlichen Herzschrittmachern

This compound ist der Standard-Elektrolyt in künstlichen Herzschrittmachern

Wirkmechanismus

Target of Action

Lithium iodide (LiI) primarily targets Lithium-Oxygen (Li-O2) batteries . It acts as an anion additive in these batteries, tuning the cell chemistry and facilitating the kinetics during the charging process .

Mode of Action

LiI interacts with its targets by promoting the formation of lithium hydroxide (LiOH) as the product during the charging process of Li-O2 batteries . It serves as a redox mediator, reducing the charging overpotential of Li-O2 batteries . It also has a catalytic behavior on discharge and charge, and a synergistic effect with water .

Biochemical Pathways

The biochemical pathways affected by LiI involve the reversible electrochemical reaction in Li-O2 batteries: 2Li + O2 ⇌ Li2O2 . LiI influences this reaction by promoting the formation of LiOH at the expense of Li2O2 . The reaction between peroxide Li2O2 and/or superoxide LiO2 with H2O to form LiOH is facilitated by increased water acidity by strong I− –H2O interactions .

Pharmacokinetics

The pharmacokinetics of lithium, the cation in LiI, is linear within the dose regimen used in clinical practice .

Result of Action

The addition of LiI to electrolytes containing water promotes the formation of LiOOH·H2O, LiOH·H2O, and LiOH at the expense of Li2O2 . This results in improved lithium cycling and a protective role at the interface in solid-state batteries . In Li-O2 batteries, it reduces the charging overpotential and facilitates the kinetics during the charging process .

Action Environment

The action of LiI is influenced by environmental factors such as the presence of water and the ratios of H2O:LiI . At low H2O:LiI ratios (lower than 5), LiOH instead of Li2O2 is formed, which is accompanied by the oxidation of iodide to triiodide . At high H2O:LiI ratios (12, 24, 134), a mixture of Li2O2, LiOOH·H2O, and LiOH·H2O is observed and no triiodide is detected .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Lithium iodide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, facilitating improved lithium cycling . The nature of these interactions is protective, enabling lithium iodide to play a crucial role at the interface .

Cellular Effects

The effects of lithium iodide on various types of cells and cellular processes are profound. It influences cell function by enabling improved lithium cycling . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, lithium iodide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It plays a protective role at the interface, enabling improved lithium cycling .

Metabolic Pathways

Lithium iodide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

lithium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZCZNFXUDYRKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiI, ILi | |

| Record name | lithium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908580 | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: White, extremely hygroscopic solid; Soluble in water; [Hawley] White, light yellow, or pink odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Lithium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10377-51-2, 21752-61-4, 29911-74-8 | |

| Record name | Lithium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (6LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (7LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (6LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (7LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K2XET783 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the chemical formula and molecular weight of lithium iodide?

A1: Lithium iodide is represented by the chemical formula LiI and has a molecular weight of 133.85 g/mol.

Q2: Is lithium iodide hygroscopic? What are the different hydrate forms?

A2: Yes, lithium iodide is highly hygroscopic. It exists in various hydrate forms, including lithium iodide monohydrate (LiI·H2O), lithium iodide dihydrate (LiI·2H2O), and lithium iodide trihydrate (LiI·3H2O). []

Q3: How does the crystal structure of lithium iodide change with hydration?

A3: Anhydrous lithium iodide adopts a rock salt structure. The dihydrate form (LiI·2H2O) exhibits either a NaCl·2H2O or NaI·2H2O type structure. Interestingly, the trihydrate (LiI·3H2O) and pentahydrate (LiCl·5H2O) forms of lithium chloride and lithium bromide contain one uncoordinated water molecule per lithium ion. []

Q4: How does the addition of aluminum oxide influence the conductivity of lithium iodide?

A4: Studies have shown that incorporating aluminum oxide significantly enhances the ionic conductivity of lithium iodide. This improvement is attributed to factors beyond classical doping mechanisms, as aluminum oxide exhibits minimal solubility in lithium iodide under experimental conditions. []

Q5: How is lithium iodide used in battery applications?

A5: Lithium iodide serves various roles in batteries:

- Electrolyte Component: It acts as a key component in solid electrolytes for all-solid-state batteries, including lithium-sulfur batteries. [, ]

- Redox Mediator: In lithium-oxygen (Li–O2) batteries, lithium iodide functions as a redox mediator, effectively reducing the charging overpotential. []

Q6: How does lithium iodide impact the performance of lithium-sulfur batteries?

A6: Incorporating lithium iodide into the positive electrode material of lithium-sulfur batteries, specifically Li8FeS5, has been shown to improve cycling capability. This enhancement stems from its influence on the electrochemical reactions within the battery. []

Q7: What are the challenges associated with using lithium iodide in lithium-oxygen batteries?

A7: While beneficial as a redox mediator, lithium iodide's presence in lithium-oxygen batteries can impact the reaction product chemistry. The interaction of lithium iodide with water in the electrolyte can lead to the formation of lithium hydroxide (LiOH) at the expense of lithium peroxide (Li2O2), potentially affecting the battery's performance. []

Q8: What is the role of lithium iodide in a lithium-air battery with a 3D graphene anode?

A8: In this type of battery, the solid electrolyte, LiIHPN-LiI (a compound of lithium iodide and 3-hydroxypropionitrile), allows lithium iodide to participate in redox reactions. It oxidizes to elemental iodine while reacting with the discharge product Li2O2. This process reduces battery polarization, enhancing its cycle performance. []

Q9: How is lithium iodide employed in organic synthesis?

A9: Lithium iodide acts as a versatile reagent in organic synthesis, facilitating various transformations:

- C-F Bond Functionalization: It enables the efficient substitution of fluorine atoms in aliphatic compounds with iodine, opening avenues for further functionalization. []

- Regioselective Coupling: LiI plays a crucial role in controlling the regioselectivity of palladium-catalysed allylic alkylation reactions, favoring linear products. [, ]

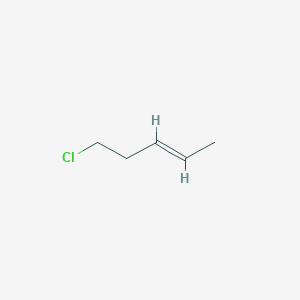

- Dehydration and Dehydrohalogenation: In aprotic solvents like hexamethylphosphoric triamide (HMPT), lithium iodide promotes the formation of trienes and cyclic dienes from alcohols and halides. []

Q10: How does lithium iodide influence the regioselectivity in palladium-catalyzed reactions?

A10: The addition of lithium iodide to palladium-catalyzed allylic alkylation reactions promotes the formation of linear products over branched isomers. This effect is attributed to its ability to influence the reactivity and stability of reaction intermediates. [, ]

Q11: How is lithium iodide utilized in neutron detection?

A11: Single crystals of lithium iodide doped with activators like tin, europium, or samarium function as scintillation detectors for slow and resonance energy neutrons. These detectors find applications in various fields, including nuclear physics and materials science. [, ]

Q12: Are there environmental considerations regarding lithium iodide?

A12: While not extensively studied, the potential environmental impact of lithium iodide, particularly regarding its production, use, and disposal, should be considered. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible waste management and recycling. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)